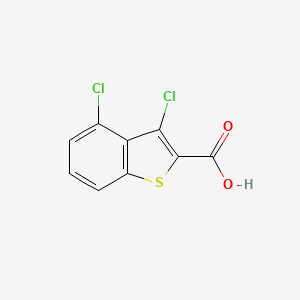

3,4-Dichloro-1-benzothiophene-2-carboxylic acid

Description

3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-95-9) is a halogenated benzothiophene derivative characterized by a fused benzene-thiophene ring system substituted with chlorine atoms at positions 3 and 4, and a carboxylic acid group at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, where its electron-withdrawing chlorine substituents enhance reactivity in cross-coupling or nucleophilic substitution reactions . Commercial sources list it with a purity of 95% (Combi-Blocks, Product No. QZ-8728) and highlight its role in fine chemical synthesis .

Propriétés

IUPAC Name |

3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWHDKKVGXWDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356057 | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-95-9 | |

| Record name | 3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Reactions

Cyclization reactions can be employed to form the carboxylic acid group.

- Starting Material: Use a chlorinated benzothiophene derivative.

- Reagent Addition: Treat with carbon dioxide under basic conditions (e.g., sodium hydroxide) to facilitate the carboxylation.

- Acidification: The reaction mixture is then acidified to yield the final product.

$$

\text{C}6\text{H}2\text{Cl}2\text{S} + \text{CO}2 + \text{NaOH} \rightarrow \text{C}6\text{H}2\text{Cl}2\text{COOH} + \text{NaCl} + \text{H}2\text{O}

$$

Yield: Generally achieves yields of about 60% to 75%.

Functional Group Transformations

This method involves converting existing functional groups into the desired carboxylic acid.

- Starting Material: Begin with a suitable benzoic acid derivative.

- Chlorination: Use thionyl chloride or oxalyl chloride to introduce chlorine at the desired positions.

- Hydrolysis: Follow up with hydrolysis to convert any acyl chlorides formed into carboxylic acids.

$$

\text{C}6\text{H}3(\text{COCl})2 + \text{H}2\text{O} \rightarrow \text{C}6\text{H}3(\text{COOH})_2 + \text{HCl}

$$

Yield: Yields can vary widely but often reach around 50% to 70%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 70-85 | Direct introduction of chlorine | Requires careful control of conditions |

| Cyclization Reactions | 60-75 | Utilizes existing functional groups | May require multiple steps |

| Functional Group Transformations | 50-70 | Versatile approach with various starting materials | Potentially lower yield |

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

3,4-Dichloro-1-benzothiophene-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been utilized in the development of various drugs targeting metabolic disorders and other diseases. For instance, derivatives of this compound have been investigated for their potential as inhibitors of branched-chain alpha-keto acid dehydrogenase kinase, which plays a role in diabetes and kidney diseases .

Case Study: Inhibition of Myeloid Cell Leukemia 1

This compound has shown promise as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an important protein in cancer biology. Research indicates that it binds effectively to Mcl-1 with a Ki value of 59 µM, making it a valuable candidate for further development in cancer therapeutics .

Organic Synthesis

Synthetic Intermediates

In organic chemistry, this compound is employed as an intermediate in the synthesis of complex molecules. Its structure allows for various modifications that can lead to the formation of diverse chemical entities. This versatility is particularly beneficial in synthesizing heterocycles and other functionalized compounds .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis; Mcl-1 inhibitor |

| Organic Synthesis | Intermediate for synthesizing complex molecules |

Biochemical Research

Proteomics Research

The compound's role in proteomics is notable, particularly as a biochemical tool for studying protein interactions and functions. Its ability to inhibit specific proteins makes it useful for elucidating mechanisms involved in various biological processes .

Mécanisme D'action

The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), leading to the dissociation of BCKDK from the BCKD complex. This results in the activation of the BCKD complex and subsequent metabolic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dichlorinated Benzothiophene Carboxylic Acid Isomers

The positional isomerism of chlorine substituents significantly impacts physicochemical properties and applications. Key comparisons include:

| Property | 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid | 3,6-Dichloro-1-benzothiophene-2-carboxylic Acid |

|---|---|---|

| CAS Number | 34576-95-9 | 34576-94-8 |

| Purity | 95% (Combi-Blocks) | 97% (Combi-Blocks) |

| Molecular Formula | C₉H₄Cl₂O₂S | C₉H₄Cl₂O₂S |

| Substituent Positions | Chlorines at 3,4; carboxylic acid at 2 | Chlorines at 3,6; carboxylic acid at 2 |

| Applications | Pharmaceutical intermediates, fine chemicals | Not explicitly stated; likely similar applications |

| Commercial Availability | Combi-Blocks (QZ-8728), Otto Chemie | Combi-Blocks (QC-6699) |

Key Findings :

Other Benzothiophene and Benzene Derivatives

a) N-(3,4-Dichlorobenzoyl)-beta-alanine (CAS: 926248-83-1)

- A benzamide derivative with a beta-alanine side chain. Unlike the benzothiophene core, this compound features a benzene ring, making it more polar and suitable for peptide conjugation studies .

b) 2,3-Dichlorobenzoyl Chloride (CAS: 2905-60-4)

- A reactive acyl chloride used as a precursor for esters or amides. Lacks the thiophene ring, limiting its utility in sulfur-containing heterocycle synthesis .

c) 3,5-Dichlorobenzonitrile (CAS: 6575-00-4)

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis : The 3,4-dichloro isomer’s electron-deficient aromatic system is advantageous in Suzuki-Miyaura couplings for drug candidates .

- Material Science : Benzothiophene derivatives are explored in organic semiconductors, where chlorine atoms modulate electronic band gaps .

- Limitations: Limited public data on biological activity or thermodynamic properties (e.g., melting points, solubility) for these compounds necessitates further experimental characterization .

Activité Biologique

3,4-Dichloro-1-benzothiophene-2-carboxylic acid (DBTCA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Primary Target

DBTCA primarily targets the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKD kinase), acting as an allosteric inhibitor. This inhibition leads to the dissociation of BCKD kinase from the BCKD complex, which is crucial for the metabolism of branched-chain amino acids (BCAAs) .

Biochemical Pathways

The inhibition of BCKD kinase by DBTCA affects several biochemical pathways, notably those involving BCAAs. By upregulating tissue BCKD complex activity and downregulating plasma BCAA levels, DBTCA plays a vital role in metabolic regulation .

Cellular Effects

DBTCA exhibits various cellular effects across different cell types:

- Increased BCKD Activity : In murine embryonic fibroblasts (MEFs) and hepatocytes, DBTCA has been shown to enhance cellular BCKD complex activity.

- Degradation of BCKD Kinase : In vivo studies indicate that DBTCA induces the degradation of BCKD kinase, further contributing to increased BCKD complex activity and altered plasma levels of BCAAs .

Pharmacokinetics

DBTCA demonstrates favorable pharmacokinetic properties characterized by oral activity and metabolic stability. This profile suggests potential for therapeutic applications in conditions related to amino acid metabolism .

Antimicrobial Activity

Research indicates that DBTCA exhibits antimicrobial properties, particularly against Gram-positive multidrug-resistant pathogens. The dichloro substitutions on the compound enhance its lipophilicity, facilitating better penetration into bacterial cells . The mechanism involves targeting multiple cellular components within microbial cells, leading to increased efficacy compared to mono-chloro derivatives.

Anticancer Activity

DBTCA has also been investigated for its anticancer properties. Studies have shown that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). For instance, one study reported a decrease in Caco-2 cell viability by approximately 39.8% in response to treatment with DBTCA . The compound's structural features contribute to its ability to interact with various molecular targets involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the significance of DBTCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate | Inhibits specific enzymes and receptors | Antimicrobial, anticancer |

| 3,6-Dichloro-1-benzothiophene-2-carboxylic acid | Inhibitor of myeloid cell leukemia 1 (Mcl-1) | Anticancer |

| Benzothiophene derivatives | Various interactions with biological targets | Broad-spectrum bioactivity |

Case Studies

Case Study 1: In Vivo Efficacy in Mice

A study involving C57BL/6J male mice demonstrated that DBTCA administration at a dosage of 20 mg/kg/day significantly enhanced BCKDC activity in heart tissues by 12.3-fold compared to controls. This was accompanied by reduced phosphorylation levels in heart and kidney tissues, indicating effective modulation of metabolic pathways through DBTCA treatment .

Case Study 2: Antimicrobial Testing

In antimicrobial assays using various bacterial strains, DBTCA exhibited potent activity against resistant strains due to its enhanced reactivity attributed to dichloro substitutions. The compound's ability to penetrate bacterial membranes effectively positions it as a candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. Chlorination of the benzothiophene core is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. Purity validation employs reverse-phase HPLC (≥98% purity threshold) and complementary techniques like ¹H/¹³C NMR for structural confirmation. For analogs, HPLC methods with C18 columns and acetonitrile/water mobile phases are recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is advised:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (e.g., 254 nm) to assess purity, as demonstrated for structurally similar dichlorobenzothiophene derivatives .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.

Q. What safety protocols are critical for handling this chlorinated benzothiophene derivative?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent dermal exposure. Store in airtight containers away from oxidizing agents. Emergency protocols include eye irrigation with saline and immediate medical consultation for inhalation exposure, as outlined in safety data sheets for structurally related chlorinated aromatics .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing regioisomeric byproducts (e.g., 3,6-dichloro analogs)?

- Methodological Answer :

- Temperature modulation : Lower reaction temperatures (0–5°C) during chlorination reduce indiscriminate substitution.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity for 3,4-substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position. Monitor byproducts using LC-MS and adjust stoichiometry iteratively .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data in structural elucidation?

- Methodological Answer :

- Triangulation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)).

- Isotopic labeling : Use ²H-labeled analogs to confirm proton assignments in crowded spectral regions.

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange processes that distort predictions .

Q. How can structure-activity relationship (SAR) studies differentiate the roles of 3- and 4-chloro substituents in biological activity?

- Methodological Answer :

- Analog synthesis : Prepare mono-chlorinated derivatives (3-Cl and 4-Cl) and compare bioactivity profiles.

- Molecular docking : Map substituent interactions with target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina.

- Free-Wilson analysis : Quantify the contribution of each substituent to activity using regression models .

Q. What computational approaches predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier molecular orbital (FMO) theory : Calculate HOMO/LUMO energies to identify reactive sites.

- Molecular dynamics (MD) simulations : Model solvation effects and transition states for SNAr (nucleophilic aromatic substitution) pathways.

- Machine learning : Train models on existing benzothiophene reaction datasets to predict regioselectivity .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.